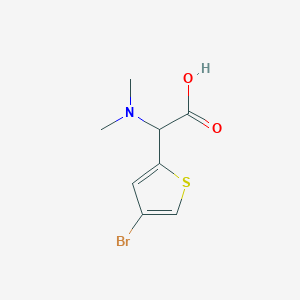
n-Butylferrocene; 98%
Overview
Description
N-Butylferrocene is a compound used for research and development purposes . It is not intended for medicinal or household use . The IUPAC name for n-Butylferrocene is Butylferrocene and its molecular formula is C14H18Fe .
Synthesis Analysis
A strategy for the preparation of a series of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents with weakly coordinating anions such as [B (C 6 F 5) 4] − or SbF 6− has been reported . This process involves the use of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies as well as single crystal X-ray crystallography and electrochemical measurements .Molecular Structure Analysis
The molecular structure of n-Butylferrocene consists of two cyclopentadienyl rings bound to a central iron atom . The average mass of n-Butylferrocene is 242.138 Da and its monoisotopic mass is 242.075790 Da .Chemical Reactions Analysis
The chemical reactions of n-Butylferrocene involve the preparation of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents . The electrochemical behavior of the corresponding ferricenium/ferrocene redox couples, including potential values (E1/2), peak-to-peak separation (Δ E1/2), and diffusion coefficients (D) of the redox active species, have been studied .Physical And Chemical Properties Analysis
N-Butylferrocene is a liquid with an orange-brown color . Its boiling point is 232 degrees Celsius . The molecular weight of n-Butylferrocene is 242.14 .Scientific Research Applications
Overcharge Protection in Batteries : n-Butylferrocene has been utilized in overcharge protection mechanisms for secondary lithium batteries. Its inclusion in battery design aids in maintaining capacity balance among individual cells and preventing oxidative degradation of the electrolyte (Abraham, Pasquariello, & Willstaedt, 1990).
Electrochemical Applications : The voltammetric characteristics of graphite electrodes modified with microdroplets of n-butylferrocene have been studied, highlighting its role in electrochemical applications. The research explored the oxidation of n-butylferrocene to n-butylferrocinium cation and its interaction with aqueous solutions (Wadhawan, Evans, & Compton, 2002).
Carbon Ceramic Electrodes : A study introduced a carbon ceramic electrode modified with n-butylferrocene, showing potential in electrochemical behaviors due to the redox process of the modifier and ion transfer across liquid-liquid interfaces (Opallo & Saczek-Maj, 2002).
Photochemistry Studies : Investigations into the photochemical reactions of ozone and n-butylferrocene have been conducted using argon-matrix isolation and infrared spectroscopy. This research provides insights into the interaction between ozone and n-butylferrocene under specific conditions (Pinelo & Ault, 2016).
Chemical Vapor Deposition : n-Butylferrocene has been used as a room-temperature liquid iron precursor for the deposition of polycrystalline BiFeO3 films. This application is relevant for creating high-frequency tunable devices due to the ferroelectric and magnetic characteristics of the films (Singh et al., 2009).
Thermochemical Analysis : The thermodynamic properties, such as heat capacity and enthalpy of formation, of n-butylferrocene have been studied, providing valuable data for understanding its physical and chemical behaviors (Kozlova et al., 2002).
Electrocatalytic Oxidation Studies : Research has been conducted on the electrocatalytic oxidation of dopamine on surfaces modified with n-butylferrocene, indicating its potential in biosensor applications (Rahimpour & Teimuri‐Mofrad, 2020).
Charge-Transfer Complexes : Studies on the charge-transfer complexes and photochemistry of ozone with n-butylferrocene have been performed, contributing to the understanding of its interaction with ozone and potential applications in thin-film production (Pinelo, Kugel, & Ault, 2015).
Structure-Property Relationships : Investigations into the structure-property relationships in alkylferrocenes, including n-butylferrocene, have been conducted to understand the thermodynamics and kinetics of their vaporization and formation (Verevkin et al., 2020).
Glucose Detection : n-Butylferrocene has been used in constructing self-catalytic carbon paste electrodes for the analytical detection of glucose, demonstrating its application in the development of glucose sensors (Evans, Banks, & Compton, 2004).
Safety And Hazards
N-Butylferrocene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Future Directions
N-Butylferrocene and other ferrocenyl-based compounds have many applications in diverse scientific disciplines, including in polymer chemistry as redox dynamic polymers and dendrimers, in materials science as bioreceptors, and in pharmacology, biochemistry, electrochemistry, and nonlinear optics . Future research could focus on the synthesis and applications of ferrocene derivatives .
properties
IUPAC Name |
2-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13.C5H5.Fe/c1-2-3-6-9-7-4-5-8-9;1-2-4-5-3-1;/h4-5,7-8H,2-3,6H2,1H3;1-5H;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUDBPZFGCNRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Fe | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) | |
CAS RN |
31904-29-7 | |
| Record name | Butylferrocene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31904-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



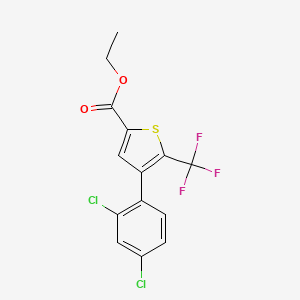

![Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6327320.png)
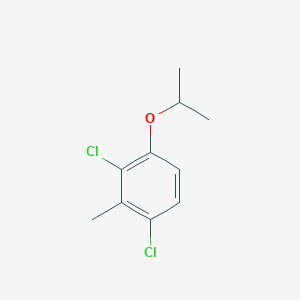

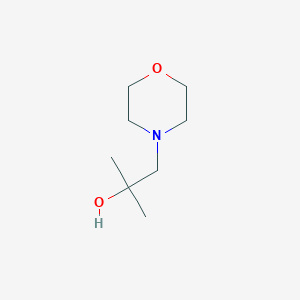
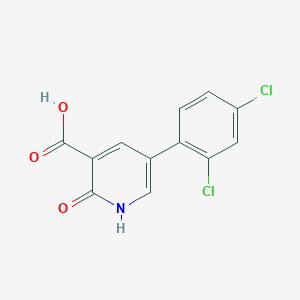

![N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6327360.png)


![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)
![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)
